Sgc-CBP30 is a small molecule specifically designed to inhibit CBP/p300 bromodomains (BRD). These bromodomains are protein domains that play a crucial role in gene regulation by recognizing and binding to acetylated histone tails (). Sgc-CBP30's potency lies in its high binding affinity (Kd values of 21 and 32 nM for CBP and p300 BRDs respectively) and selectivity for CBP/p300 over other bromodomain containing proteins, like BRD4 (). This makes Sgc-CBP30 a valuable tool for researchers investigating the function of CBP/p300 in various cellular processes.
Here are some key applications of Sgc-CBP30 in scientific research:
CBP/p300 proteins are known to be involved in chromatin remodeling, a process that regulates access to DNA for transcription. By inhibiting CBP/p300 with Sgc-CBP30, researchers can investigate the specific role of these proteins in gene expression and identify genes regulated by their activity.
Sgc-CBP30 has been shown to accelerate FRAP recovery in cells, a process linked to cellular reprogramming. FRAP (Fluorescence Recovery After Photobleaching) measures the mobility of fluorescent molecules within a cell. Increased FRAP recovery suggests enhanced chromatin accessibility, a key feature during cellular reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) ().
CBP/p300 can act as tumor suppressors or oncogenes depending on the cellular context. Sgc-CBP30 can be used to dissect the role of CBP/p300 in different cancers. For instance, studies have shown that Sgc-CBP30 treatment suppresses KRAS-mutant pancreatic ductal adenocarcinoma, suggesting a potential therapeutic application ().
Since CBP/p300 interact with acetylated histones, Sgc-CBP30 can be a useful tool to study how epigenetic modifications influence gene expression and cellular processes. Researchers can utilize Sgc-CBP30 to identify genes whose expression is regulated by CBP/p300-mediated epigenetic modifications.
SGC-CBP30 is a selective chemical probe designed to inhibit the bromodomains of the CREB-binding protein and the p300 protein, both of which are critical transcriptional co-activators involved in various biological processes, including DNA replication, repair, and cell growth. These proteins also play significant roles in neuronal plasticity, memory formation, and energy homeostasis. SGC-CBP30 is characterized by its ability to bind specifically to acetylated lysine residues, which is essential for modulating transcriptional regulation through protein-protein and protein-DNA interactions .
The compound's chemical structure is denoted as 8-(3-chloro-4-methoxy-phenethyl)-4-(3,5-dimethyl-isoxazol-4-yl)-9-(2-(morpholin-4-yl)-propyl)-7,9-diaza-bicyclo[4.3.0]nona-1(6),2,4,7-tetraene, with a molecular weight of 509.04 g/mol and a CAS number of 1613695-14-9 .
SGC-CBP30 acts as a competitive inhibitor of CREBBP and EP300 bromodomains. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on other proteins. This acetylation process plays a crucial role in regulating gene expression. By binding to the bromodomain pocket, SGC-CBP30 prevents CREBBP and EP300 from interacting with acetylated proteins, thereby disrupting their role in gene regulation [].
Studies have shown that SGC-CBP30 can inhibit the production of pro-inflammatory cytokines by Th17 cells, suggesting its potential role in anti-inflammatory research [].
SGC-CBP30 demonstrates a strong binding affinity for the bromodomains of CREBBP and p300, with dissociation constants (Kd) of approximately 21 nM and 32 nM respectively. The compound exhibits a 40-fold selectivity for CREBBP over the first bromodomain of BRD4, making it a potent inhibitor in experimental settings. The binding interactions involve specific hydrogen bonds and cation–π interactions with key amino acids within the bromodomain structures .
In biological assays, SGC-CBP30 has shown moderate cytotoxicity in human cell lines such as U2OS and HeLa cells. It has been utilized in studies demonstrating its ability to accelerate fluorescence recovery after photobleaching (FRAP) at concentrations of 1 μM, indicating its potential role in cellular reprogramming applications . Moreover, SGC-CBP30 has been reported to reduce pro-inflammatory cytokine production from immune cells and inhibit IL-17A secretion from Th17 cells, highlighting its relevance in immunological research .
The synthesis of SGC-CBP30 involves several key steps that optimize the chemical structure for enhanced potency and selectivity. Initial variations on the phenyl ring and modifications to the isoxazole moiety were explored to improve binding affinity to CREBBP. The final compound was synthesized as a single enantiomer to maximize its efficacy against the target proteins. Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between SGC-CBP30 and its targets .
SGC-CBP30 is primarily used as a research tool in epigenetics and cancer biology due to its ability to selectively inhibit bromodomains associated with transcriptional regulation. Its applications include:
Interaction studies involving SGC-CBP30 have demonstrated its selective binding properties through various assays, including Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC). These studies confirm its high selectivity against other bromodomains while exhibiting minimal off-target effects on BRD4. The crystal structures obtained from these studies provide insights into the molecular basis for its selectivity and potency .
Several compounds exhibit similar mechanisms of action targeting bromodomains, but SGC-CBP30 stands out due to its unique selectivity profile. Below is a comparison with other notable compounds:
Compound Name | Target Bromodomain | Kd (nM) | Selectivity | Unique Features |
---|---|---|---|---|
SGC-CBP30 | CREBBP/p300 | 21/32 | High | Selective for CREBBP over BRD4 |
JQ1 | BRD4 | 10 | Moderate | First identified BET inhibitor |
I-BET762 | BRD2/BRD3/BRD4 | 50 | Moderate | Broad-spectrum BET inhibition |
PFI-1 | BRD4 | 50 | Moderate | Selective for BRD4 |
OTX015 | BRD2/BRD4 | 40 | Moderate | Inhibits BRD4-mediated transcription |
SGC-CBP30's high selectivity for CREBBP/p300 over other bromodomains like BRD4 allows it to serve as a more targeted tool for studying specific pathways without affecting broader transcriptional regulation mechanisms seen with other inhibitors .